molecular formula C₁₇H₁₈D₆O B1159441 Celestolide-d6

Celestolide-d6

Cat. No.: B1159441
M. Wt: 250.41
Attention: For research use only. Not for human or veterinary use.
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Description

Celestolide-d6, a deuterated analog of Celestolide (C17H24O), is a synthetic musk compound where six hydrogen atoms are replaced with deuterium (²H). This isotopic substitution increases its molecular weight to approximately 250.43 g/mol (compared to 244.37 g/mol for non-deuterated Celestolide) and alters its physical and analytical properties, such as vibrational spectra and chromatographic retention times . The compound retains the core structure of 1-[6-(tert-butyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl]ethan-1-one but exhibits enhanced stability in mass spectrometry (MS) due to deuterium’s lower zero-point energy, making it a preferred internal standard for quantifying Celestolide in environmental and biological matrices .

Properties

Molecular Formula

C₁₇H₁₈D₆O

Molecular Weight

250.41

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Celestolide-d6 serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling allows for precise tracking and quantification of synthetic musks in complex mixtures.

Key Uses:

  • Mass Spectrometry: Facilitates the identification and quantification of synthetic musk compounds in environmental samples.
  • NMR Spectroscopy: Provides insights into the molecular structure and dynamics of synthetic musks, aiding in the development of new fragrance formulations.

Table 1: Analytical Applications of this compound

ApplicationDescription
Mass SpectrometryReference standard for detecting synthetic musks
NMR SpectroscopyStructural analysis of musk compounds

Environmental Studies

Researchers utilize this compound to study the environmental fate and transport of synthetic musks. Its stable isotopic nature allows scientists to trace its movement through ecosystems, providing insights into bioaccumulation and persistence.

Case Study: Environmental Impact Assessment
A study assessed the contributions of synthetic musk compounds from wastewater treatment plants to aquatic environments. Using this compound, researchers tracked its concentration levels and potential ecological impacts, revealing significant persistence in water bodies .

Table 2: Environmental Studies Using this compound

Study FocusFindings
BioaccumulationHigh levels detected in aquatic organisms
PersistenceLong-term presence in wastewater systems

Toxicology

In toxicological research, this compound is employed to evaluate the health effects of synthetic musks on humans and wildlife. Its use helps researchers understand the mechanisms by which these compounds may affect biological systems.

Key Findings:

  • Studies have shown that exposure to synthetic musks can lead to endocrine disruption and other health issues. Using this compound allows for precise measurements of exposure levels and effects on various biological endpoints .

Table 3: Toxicological Research Applications

Research AreaKey Insights
Endocrine DisruptionEvidence linking synthetic musks to hormonal changes
Health Risk AssessmentEvaluation of chronic exposure effects

Comparison with Similar Compounds

Research Findings and Limitations

Key Studies

  • A 2023 study highlighted this compound’s role in quantifying Celestolide residues in wastewater, achieving a detection limit of 0.1 ng/L via GC-MS .
  • Comparative research found that this compound’s retention time (RT) shifts by +0.3 minutes compared to Celestolide, enabling baseline separation in chromatograms .

Limitations

  • Cost: The synthesis of this compound is 3–5 times costlier than non-deuterated musks due to deuterated reagent expenses.
  • Isotopic Effects: In rare cases, C–D bond cleavage during MS/MS fragmentation may generate signals overlapping with non-target ions .

Preparation Methods

Acid-Catalyzed H/D Exchange

Celestolide’s ketone and methyl groups undergo H/D exchange under acidic conditions. Using D₂SO₄ in D₂O at elevated temperatures (80–100°C), deuterium replaces hydrogen at α-positions (Table 2):

ConditionOutcome
D₂SO₄ (0.5 M)70% deuteration (24 h)
Temperature100°C
SolventD₂O/THF (3:1)
Isotopic Purity88%

This method is limited by competing hydrolysis of the acetyl group, necessitating rigorous pH control.

Transition Metal-Catalyzed Deuteration

Palladium and ruthenium catalysts enable selective deuteration of aromatic C–H bonds. For example, RuCl₃ in D₂O under H₂ atmosphere facilitates deuterium insertion at the indane’s methine positions (Scheme 1):

Scheme 1:
Celestolide + D₂O → Celestolide-d6 (RuCl₃, 80°C, 12 h)

Key data:

  • Yield: 78%

  • Isotopic Abundance: 94%

Analytical Validation of Deuterium Incorporation

Liquid Chromatography–Mass Spectrometry (LC-MS)

LC-MS confirms isotopic distribution and purity. This compound exhibits a molecular ion peak at m/z 268.4 (vs. 262.4 for Celestolide), with a characteristic D6 isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR reveals deuterium-induced signal attenuation. For example, the methyl group resonance at δ 1.25 ppm (singlet, 6H) is absent in this compound, confirming deuteration.

Challenges and Optimization Strategies

Competing Proton Sources

Residual moisture or non-deuterated solvents (e.g., CH₂Cl₂) reduce isotopic purity. Solutions include:

  • Rigorous drying of reagents (molecular sieves, P₂O₅)

  • Use of deuterated solvents (CDCl₃, DMSO-d₆)

Regioselectivity in H/D Exchange

Deuterium incorporation at non-target positions (e.g., aromatic protons) is mitigated by:

  • Steric hindrance (e.g., bulky directing groups)

  • Temperature modulation (lower temps favor kinetic control)

Comparative Evaluation of Methods

MethodIsotopic PurityYieldCost
Precursor Alkylation99.5%65%High
Acid-Catalyzed Exchange88%70%Low
Metal-Catalyzed94%78%Moderate

Precursor-directed methods offer higher isotopic purity but require expensive deuterated reactants. Post-synthetic deuteration balances cost and efficiency, making it preferable for large-scale production .

Q & A

Q. What are the standard analytical methods for detecting Celestolide-d6 in environmental samples, and how can their accuracy be validated?

Methodological Answer: Detection typically employs gas chromatography-mass spectrometry (GC-MS) with isotopic dilution to account for matrix effects. Validation requires spiking known concentrations of this compound into control matrices (e.g., water, soil) and calculating recovery rates. Internal standards (e.g., deuterated analogs) should be used to correct for ion suppression/enhancement. Reproducibility is assessed through triplicate analyses and inter-laboratory comparisons .

Q. How can researchers ensure the purity of synthesized this compound for use in metabolic studies?

Methodological Answer: Purity is verified via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For isotopic integrity, deuterium incorporation is quantified using isotope ratio mass spectrometry (IRMS). Chromatographic methods (HPLC) with UV detection at 254 nm further confirm the absence of non-deuterated impurities. Batch-specific certificates of analysis (CoA) must include these metrics .

Q. What protocols are recommended for stable isotope dilution assays (SIDA) involving this compound in biological tissues?

Methodological Answer: SIDA requires homogenizing tissues in deuterated solvent (e.g., D₂O), followed by solid-phase extraction (SPE) to isolate this compound. Calibration curves are constructed using isotopically labeled internal standards. Method robustness is tested via spike-and-recovery experiments across varying tissue masses (e.g., 0.1–5 g). Limit of quantification (LOQ) should be ≤1 ng/g to ensure sensitivity in low-concentration matrices .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species-specific metabolic studies?

Methodological Answer: Cross-species discrepancies often arise from cytochrome P450 (CYP) enzyme variability. To address this, conduct in vitro microsomal assays using liver S9 fractions from target species (e.g., rat vs. human). Pair these with in silico docking simulations to predict metabolite binding affinities. Statistical models (e.g., ANOVA with post-hoc Tukey tests) identify species-dependent metabolic pathways. Conflicting results should be contextualized via systematic reviews of CYP isoform expression data .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis for longitudinal ecotoxicology studies?

Methodological Answer: Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, catalyst concentration) using design of experiments (DoE) software (e.g., MODDE®). Batch consistency is monitored via real-time process analytical technology (PAT), such as Raman spectroscopy. Longitudinal stability testing (e.g., accelerated degradation at 40°C/75% RH) identifies storage conditions that preserve isotopic integrity. Results are reported using coefficient of variation (CV) thresholds (<5%) .

Q. How should researchers address gaps in the literature regarding this compound’s environmental persistence under anaerobic conditions?

Methodological Answer: Design anaerobic microcosm experiments using sediment slurries from diverse ecosystems (e.g., wetlands, marine sediments). Measure degradation kinetics via LC-MS/MS and monitor deuterium loss through IRMS. Compare results to aerobic degradation profiles to identify redox-sensitive pathways. Meta-analyses of existing persistence data should employ PRISMA guidelines to highlight understudied environments .

Q. What strategies optimize isotopic labeling efficiency in this compound for tracer studies in aquatic ecosystems?

Methodological Answer: Use kinetic isotope effect (KIE) studies to refine synthetic routes, prioritizing pathways with minimal deuterium scrambling. For aquatic applications, validate labeling efficiency in simulated environments (e.g., artificial seawater at varying pH levels). Confocal Raman microscopy can spatially map deuterium distribution in tracer particles. Efficiency is quantified as %D incorporation via mass isotopomer distribution analysis (MIDA) .

Q. How can researchers reconcile conflicting bioaccumulation factors (BAFs) for this compound in freshwater vs. marine organisms?

Methodological Answer: Perform comparative BAF studies using standardized test species (e.g., Daphnia magna for freshwater, Mytilus edulis for marine). Lipid-normalized concentrations account for interspecies differences in lipid content. Mechanistic modeling (e.g., fugacity-based models) identifies salinity-driven partitioning behavior. Contradictions are resolved by meta-regression analysis of published BAFs, adjusting for covariates like temperature and dissolved organic carbon (DOC) .

Q. What methodological frameworks are suitable for hypothesis testing of this compound’s endocrine disruption potential across trophic levels?

Methodological Answer: Adopt the PECO framework (Population, Exposure, Comparator, Outcome):

  • Population : Aquatic invertebrates (e.g., Chironomus riparius), fish (e.g., Danio rerio).
  • Exposure : this compound at environmentally relevant concentrations (e.g., 0.1–100 µg/L).
  • Comparator : Non-deuterated Celestolide.
  • Outcome : Vitellogenin induction, gonad histopathology. Dose-response data are analyzed using benchmark dose (BMD) modeling. Results are triangulated with in vitro receptor binding assays .

Q. How can advanced spectral deconvolution techniques improve quantification of this compound in complex matrices?

Methodological Answer: Apply multivariate curve resolution-alternating least squares (MCR-ALS) to GC-MS chromatograms, separating co-eluting peaks from matrix interferents. Validate deconvolution accuracy using standard additions of this compound. For high-resolution data (e.g., Q-TOF), utilize spectral stitching algorithms to enhance signal-to-noise ratios. Report uncertainties via Monte Carlo simulations .

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